

Himbosine chemical structure and properties

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An In-depth Technical Guide to Himbacine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himbacine is a complex piperidine alkaloid first isolated from the bark of Australian magnolias of the Galbulimima genus. Initially investigated for its antispasmodic properties, it has garnered significant attention in the scientific community for its potent and selective antagonist activity against the M2 muscarinic acetylcholine receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of Himbacine. Detailed experimental protocols for its isolation, synthesis, and key biological assays are presented, along with a summary of its spectral data. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Structure and Properties

Himbacine is a structurally intricate natural product characterized by a decahydronaphtho[2,3-c]furan-1(3H)-one core linked to a 1,6-dimethylpiperidine moiety via an ethenyl bridge.

IUPAC Name: (3S,3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2R,6S)-1,6-dimethylpiperidin-2-yl]ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][1]benzofuran-1-one[2]

Chemical Structure:



(A simplified 2D representation. For a detailed rotatable 3D structure, please refer to public chemical databases.)

Physicochemical Properties

A summary of the key physicochemical properties of Himbacine is provided in the table below. It is important to note that some of these values are computationally predicted and may vary from experimentally determined data.

Property	Value	Source
Molecular Formula	C22H35NO2	[2]
Molecular Weight	345.5 g/mol	[2]
Exact Mass	345.2668 g/mol	MedKoo Biosciences
Monoisotopic Mass	345.266779359 Da	[2]
Topological Polar Surface Area	29.5 Ų	
Melting Point	Not available	_
Boiling Point	Not available	_
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.	Cayman Chemical

Spectral Data

Detailed spectral data is crucial for the identification and characterization of Himbacine.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

• ¹H and ¹³C NMR: Detailed chemical shift data for Himbacine and its derivatives have been reported in the literature, often in the context of total synthesis or isolation studies. These are instrumental in confirming the complex stereochemistry of the molecule. Specific peak assignments can be found in specialized publications.

1.2.2. Mass Spectrometry (MS)



The mass spectrum of Himbacine will show a molecular ion peak (M+) corresponding to its
molecular weight. The fragmentation pattern can provide valuable information about the
different structural motifs within the molecule, such as the piperidine and the tricyclic core.
The base peak in the mass spectrum is often a stable fragment of the molecule.

1.2.3. Infrared (IR) Spectroscopy

 The IR spectrum of Himbacine is expected to show characteristic absorption bands for its functional groups. Key peaks would include those corresponding to the C=O stretch of the lactone, C-O stretching vibrations, and C-H stretching and bending from the aliphatic portions of the molecule.

Pharmacological Properties and Mechanism of Action

Himbacine is a well-established muscarinic receptor antagonist with a notable selectivity for the M2 subtype. This selectivity has made it a valuable pharmacological tool for studying the roles of M2 receptors and a lead compound in drug discovery programs.

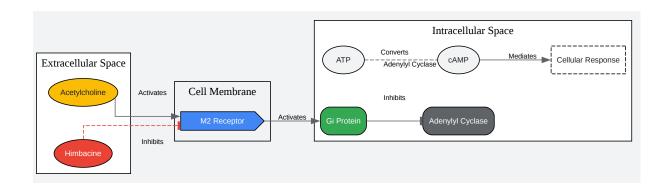
Mechanism of Action

Himbacine acts as a competitive antagonist at muscarinic acetylcholine receptors. It binds to the receptor, preventing the binding of the endogenous neurotransmitter, acetylcholine, and thereby inhibiting the downstream signaling cascade. Its high affinity for the M2 receptor subtype means that it can be used to selectively block M2 receptor function in tissues where multiple muscarinic receptor subtypes are present.

Signaling Pathway

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Himbacine, by blocking the receptor, prevents this signaling cascade.





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Figure 1. Himbacine's antagonism of the M2 muscarinic receptor signaling pathway.

Experimental Protocols Isolation of Himbacine from Galbulimima baccata Bark

The following is a generalized protocol based on literature descriptions for the isolation of Himbacine. Yields and specific fractions may vary depending on the plant material.

Materials:

- Dried and milled bark of Galbulimima baccata
- Methanol
- Hydrochloric acid (2 M)
- Ammonia solution
- Dichloromethane (or other suitable organic solvent)
- Sodium sulfate (anhydrous)
- Silica gel for column chromatography

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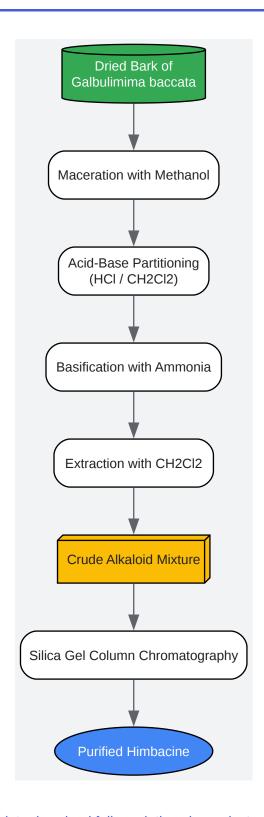


- Solvent systems for chromatography (e.g., gradients of hexane, ethyl acetate, and methanol)
- Rotary evaporator
- TLC plates and developing chamber

Procedure:

- Extraction: Macerate the powdered bark with methanol at room temperature for an extended period (e.g., 48-72 hours). Repeat the extraction process multiple times to ensure exhaustive extraction of the alkaloids.
- Acid-Base Partitioning: Combine the methanolic extracts and concentrate under reduced pressure. Resuspend the residue in dilute hydrochloric acid. This will protonate the basic alkaloids, rendering them water-soluble. Wash the acidic aqueous solution with dichloromethane to remove neutral and acidic compounds.
- Liberation of Free Base: Basify the acidic aqueous layer with ammonia solution to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
- Organic Extraction: Extract the basified aqueous solution multiple times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Crude Alkaloid Mixture: Evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.
- Chromatographic Purification: Subject the crude mixture to silica gel column chromatography. Elute with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol. Monitor the fractions using thin-layer chromatography (TLC).
- Isolation of Himbacine: Combine the fractions containing Himbacine (as identified by TLC comparison with a standard or by spectroscopic analysis) and concentrate to yield the purified compound. Further purification can be achieved by recrystallization or preparative HPLC if necessary.





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Figure 2. General workflow for the isolation of Himbacine.

M2 Muscarinic Receptor Radioligand Binding Assay

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This protocol outlines a competitive binding assay to determine the affinity (Ki) of Himbacine for the M2 receptor.

Materials:

- Cell membranes expressing the human M2 muscarinic receptor
- Radioligand (e.g., [3H]-N-methylscopolamine or [3H]-QNB)
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
- · Himbacine stock solution and serial dilutions
- Non-specific binding determinator (e.g., high concentration of atropine)
- 96-well plates
- Glass fiber filters
- Filtration apparatus
- Scintillation cocktail and counter

Procedure:

- Reaction Setup: In a 96-well plate, add the following to each well:
 - Cell membrane preparation (containing a specific amount of protein, e.g., 20-50 μg)
 - Assay buffer
 - A fixed concentration of the radioligand
 - Varying concentrations of Himbacine (or vehicle for total binding, or atropine for nonspecific binding).
- Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).



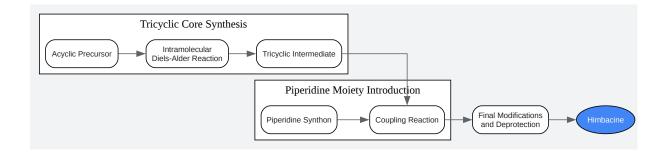
- Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any nonspecifically bound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the Himbacine concentration.
 - Determine the IC₅₀ value (the concentration of Himbacine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis of Himbacine

The total synthesis of Himbacine is a significant challenge due to its complex stereochemistry. Several synthetic routes have been developed, with a key strategic step often being an intramolecular Diels-Alder reaction to construct the tricyclic core.

A general, conceptual workflow for a total synthesis approach is outlined below. The specific reagents and conditions for each step are highly detailed and can be found in the primary literature.





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Figure 3. A conceptual workflow for the total synthesis of Himbacine.

Conclusion

Himbacine remains a molecule of significant interest due to its unique chemical architecture and potent, selective pharmacology. Its role as a selective M2 muscarinic antagonist has paved the way for its use as a research tool and as a scaffold for the development of new therapeutic agents. This guide has provided a detailed overview of its chemical and physical properties, mechanism of action, and key experimental methodologies. It is hoped that this compilation will aid researchers in their future investigations of this fascinating natural product.

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